molecular formula C15H13N3 B14325775 5-[(1H-Pyrrol-1-yl)methyl]-2,2'-bipyridine CAS No. 98007-16-0

5-[(1H-Pyrrol-1-yl)methyl]-2,2'-bipyridine

Cat. No.: B14325775
CAS No.: 98007-16-0
M. Wt: 235.28 g/mol
InChI Key: PCOVMIWICQFLIA-UHFFFAOYSA-N
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Description

5-[(1H-Pyrrol-1-yl)methyl]-2,2’-bipyridine is a heterocyclic compound that features a pyrrole ring attached to a bipyridine structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. The presence of both pyrrole and bipyridine moieties in its structure allows for unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1H-Pyrrol-1-yl)methyl]-2,2’-bipyridine typically involves the reaction of 2,2’-bipyridine with a pyrrole derivative. One common method is the condensation reaction between 2,2’-bipyridine and a pyrrole aldehyde under acidic conditions. This reaction can be catalyzed by acids such as hydrochloric acid or sulfuric acid, and the reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 5-[(1H-Pyrrol-1-yl)methyl]-2,2’-bipyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-[(1H-Pyrrol-1-yl)methyl]-2,2’-bipyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole or bipyridine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products Formed

    Oxidation: Formation of pyrrole-2-carboxylic acid derivatives.

    Reduction: Formation of reduced bipyridine derivatives.

    Substitution: Formation of halogenated bipyridine or pyrrole derivatives.

Scientific Research Applications

5-[(1H-Pyrrol-1-yl)methyl]-2,2’-bipyridine has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 5-[(1H-Pyrrol-1-yl)methyl]-2,2’-bipyridine depends on its specific application. In coordination chemistry, it acts as a ligand, binding to metal ions through its nitrogen atoms. This binding can alter the electronic properties of the metal center, leading to catalytic activity or changes in reactivity. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: A simpler bipyridine compound without the pyrrole moiety.

    1-(2-Pyridyl)pyrrole: A compound with a pyrrole ring attached to a single pyridine ring.

    Pyrrolopyridine: A fused ring system containing both pyrrole and pyridine rings.

Uniqueness

5-[(1H-Pyrrol-1-yl)methyl]-2,2’-bipyridine is unique due to the presence of both pyrrole and bipyridine moieties, which confer distinct chemical properties and reactivity. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

CAS No.

98007-16-0

Molecular Formula

C15H13N3

Molecular Weight

235.28 g/mol

IUPAC Name

2-pyridin-2-yl-5-(pyrrol-1-ylmethyl)pyridine

InChI

InChI=1S/C15H13N3/c1-2-8-16-14(5-1)15-7-6-13(11-17-15)12-18-9-3-4-10-18/h1-11H,12H2

InChI Key

PCOVMIWICQFLIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NC=C(C=C2)CN3C=CC=C3

Origin of Product

United States

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